5-Benzamido-2-piperidin-1-ylbenzamide
Description
Properties
IUPAC Name |
5-benzamido-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c20-18(23)16-13-15(21-19(24)14-7-3-1-4-8-14)9-10-17(16)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKFMNOKLHCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-2-piperidin-1-ylbenzamide typically involves the formation of the benzamide and piperidine moieties followed by their coupling. One common method involves the reaction of 5-amino-2-piperidin-1-ylbenzoic acid with benzoyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Benzamido-2-piperidin-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzamido-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Benzamido-2-piperidin-1-ylbenzamide with related benzamide and piperidine-containing analogs, focusing on structural and functional differences.
5-Amino-2-(2-methylpiperidin-1-yl)benzamide (CAS 694456-64-9)
- Molecular Formula : C₁₃H₁₉N₃O
- Molecular Weight : 233.31 g/mol
- Key Structural Differences: Position 5 Substitution: An amino (-NH₂) group replaces the benzamido (-NHCOC₆H₅) group. Piperidine Substituent: Incorporates a 2-methyl group on the piperidine ring, introducing steric hindrance that may affect binding to hydrophobic pockets in biological targets.
- Functional Implications: The amino group enhances solubility in polar solvents compared to the benzamido analog, which may improve bioavailability. The 2-methylpiperidine moiety could modulate selectivity for enzymes like kinases or GPCRs, as methyl groups often influence receptor-ligand interactions .
Bisindolylmaleimide VI (B3556)
- Structure : Contains two indole rings linked to a maleimide core, with a piperidin-2-yl ethyl chain.
- Key Differences: Core Structure: Bisindolylmaleimide VI is a pyrrole-2,5-dione derivative, distinct from the benzamide scaffold.
- Relevance : Highlights the role of piperidine in enhancing membrane permeability but underscores that core structural differences dictate divergent biological applications .
Research Findings and Limitations
- Synthetic Accessibility: The benzamido group in this compound may complicate synthesis due to steric demands, whereas the amino analog (CAS 694456-64-9) is more straightforward to prepare .
- Biological Activity: No direct studies on this compound were identified.
- Knowledge Gaps: The absence of explicit data on the target compound necessitates caution in extrapolating properties from structural analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Benzamido-2-piperidin-1-ylbenzamide with high purity and yield?
- Methodological Answer : Optimize reaction conditions using palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH, 18 h) for intermediate reduction . For amidation steps, employ methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ with pyridine as a base to minimize side reactions. Purify intermediates via column chromatography and validate purity using HPLC (>98%) and ¹H/¹³C NMR .
Q. How can computational methods guide the design of derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases). Validate predictions with in vitro assays, ensuring alignment between theoretical and experimental IC₅₀ values .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆), FT-IR (amide I/II bands ~1650 cm⁻¹).
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient), mass spectrometry (ESI-MS, [M+H]⁺).
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How can researchers ensure reproducibility of biological assays involving this compound?
- Methodological Answer : Standardize protocols using positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO <0.1%). Validate cell viability via MTT assays and replicate experiments in triplicate. Publish detailed synthetic procedures and characterization data in supplementary materials to enable replication .
Q. What are the best practices for storing this compound to maintain stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Monitor degradation via periodic HPLC analysis. For aqueous solutions, use lyophilization to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer :
-
Step 1 : Synthesize analogs with modifications to the benzamide core (e.g., substituents at positions 2 and 5) .
-
Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity).
-
Step 3 : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric bulk) with activity. Publish SAR tables (Table 1) .
Table 1 : Example SAR for Analogues
Substituent Position Activity (IC₅₀, nM) logP 5-NH₂, 2-Piperidinyl 12.3 ± 1.2 2.5 5-NO₂, 2-Morpholinyl 45.7 ± 3.1 3.1
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Perform molecular dynamics (MD) simulations to assess conformational flexibility. Validate with SPR (surface plasmon resonance) to measure binding kinetics and confirm false positives/negatives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Combine proteomics (LC-MS/MS) to identify target proteins and transcriptomics (RNA-seq) to map pathway alterations.
- Knockdown/Overexpression : Use CRISPR-Cas9 to validate target relevance in cellular models .
Q. What methodologies address batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR). Optimize crystallization conditions (e.g., anti-solvent addition rate) to control polymorph formation. Document deviations in supplementary materials per journal guidelines .
Q. How can stability studies under physiological conditions inform formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
